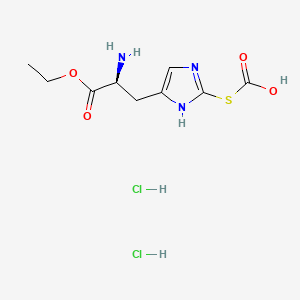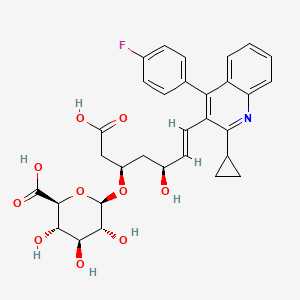
N-Benzyl Salbutamon-d9 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl Salbutamon-d9 Hydrochloride is a deuterated derivative of Salbutamol, a widely used bronchodilator drug. It is a beta-2 adrenergic receptor agonist that relaxes the smooth muscles of the airways, making it easier to breathe. This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
The synthesis of N-Benzyl Salbutamon-d9 Hydrochloride involves several steps. The primary synthetic route includes the deuteration of Salbutamol, followed by the introduction of a benzyl group. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Chemischer Reaktionen
N-Benzyl Salbutamon-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Benzyl Salbutamon-d9 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: It is used in biological studies to understand the effects of deuteration on biological systems.
Medicine: It is used in pharmacological research to study the metabolism and pharmacokinetics of deuterated drugs.
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
N-Benzyl Salbutamon-d9 Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates a signaling pathway that leads to the relaxation of the smooth muscles, resulting in bronchodilation and easier breathing. The molecular targets involved in this pathway include the beta-2 adrenergic receptor, adenylate cyclase, and cyclic adenosine monophosphate .
Vergleich Mit ähnlichen Verbindungen
N-Benzyl Salbutamon-d9 Hydrochloride is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:
Salbutamol: The non-deuterated form of the compound, widely used as a bronchodilator.
N-Benzyl Salbutamol: A benzylated derivative of Salbutamol, used in similar applications.
Deuterated Salbutamol: Another deuterated form of Salbutamol, used for comparison in research studies.
This compound stands out due to its specific deuteration pattern, which can provide unique insights into the behavior of deuterated compounds in various systems.
Eigenschaften
IUPAC Name |
2-[benzyl-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22;/h4-11,22-23H,12-14H2,1-3H3;1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNITHCPVLQQEN-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)








![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)



